[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-13-6-2-5-9-17(13)23-12-19(22)24-11-14-10-18(25-21-14)15-7-3-4-8-16(15)20/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVTPFPLLNASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The fluorophenyl group is introduced via electrophilic aromatic substitution, while the methylphenoxy acetate moiety is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate and activate the compound for nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may be studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity to certain proteins, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The oxazole ring may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole or Oxazole Cores
(a) 2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid
- Structure : Features a 4-chlorophenyl-substituted oxazole core linked to an acetic acid group.
- Comparison : The chlorine atom at the para position (vs. fluorine at ortho in the target compound) may reduce electron-withdrawing effects, altering reactivity. The carboxylic acid group (vs. ester in the target) suggests higher polarity and faster metabolic clearance .
- Implications : The target compound’s ester group may confer improved cell permeability but reduced metabolic stability compared to the acid derivative.
(b) Methyl (2E)-(2-{[2-(Hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24)
- Structure: Contains a methoxyiminoacetate backbone with a hydroxymethylphenoxy substituent.
- Comparison: The methoxyimino group (vs. The hydroxymethylphenoxy substituent may enhance solubility but increase susceptibility to oxidation compared to the target’s 2-methylphenoxy group .
(c) (2E)-3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
- Structure: Substituted furan ring with a 2-fluorophenyl group and propenoic acid chain.
- Comparison: The furan core (vs. The conjugated propenoic acid (vs. acetoxy ester) may enhance bioavailability but limit blood-brain barrier penetration .
Functional Group Variations in Acetate/Ester Derivatives
(a) 2-({2-[1-Methoxy-2-(Methylamino)-2-oxoethyl]phenyl}methoxy)-4-methylbenzoic acid (2-COOH-[S2200])
- Structure: Combines a methoxy-methylaminoacetamide group with a benzoic acid moiety.
- The free carboxylic acid (vs. ester in the target) may reduce oral absorption but enhance renal excretion .
(b) Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Substituent Effects on Bioactivity
- Ester vs. Acid : Ester groups (as in the target) generally enhance lipophilicity and membrane permeability but are prone to hydrolysis by esterases, whereas carboxylic acids (e.g., 2-COOH-[S2200] ) exhibit faster clearance.
- Aromatic Substituents: The 2-methylphenoxy group in the target may offer moderate steric bulk compared to hydroxymethylphenoxy (490-M24 ) or methoxy groups (e.g., 490-M16 ), influencing target selectivity.
Research Implications
The structural nuances of the target compound highlight its unique profile:
- The 2-fluorophenyl group may enhance target binding via halogen bonds, while the ester linkage balances stability and bioavailability.
- Comparative analysis suggests that replacing the oxazole core with triazole (as in ) or furan (as in ) could alter binding kinetics but may compromise metabolic resistance.
Biological Activity
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The preparation often starts with the formation of the oxazole ring, followed by the introduction of the fluorophenyl group and the phenoxyacetate moiety. Specific conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group and oxazole ring are believed to play crucial roles in binding to these targets, which may include enzymes or receptors. The phenoxyacetate component enhances solubility and bioavailability, potentially improving therapeutic efficacy .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticonvulsant Activity : Similar compounds featuring oxazole rings have shown anticonvulsant properties in various models. For instance, derivatives of oxadiazoles have been reported to exhibit significant anticonvulsant effects mediated through benzodiazepine receptors .
- Monoamine Oxidase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Certain derivatives demonstrated selective inhibition of MAO-B, suggesting potential applications in treating conditions like Alzheimer's disease .
1. Anticonvulsant Activity Evaluation
A study synthesized a series of oxadiazole derivatives, including those with fluorophenyl substitutions. Among these, compounds exhibited significant anticonvulsant activity in both PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models. The mechanism was hypothesized to involve interactions with benzodiazepine receptors .
2. MAO Inhibition Studies
In another investigation focusing on MAO inhibitors, compounds structurally related to this compound were tested for their inhibitory effects on MAO-A and MAO-B. The results indicated that certain derivatives acted as selective inhibitors with promising IC50 values, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Data Table: Biological Activities Overview
Q & A
Q. How can researchers optimize the synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including:
- Esterification : Use dichloromethane (DCM) as a solvent for improved reactant solubility and reaction efficiency .
- Catalysts : Employ triethylamine (TEA) for base-catalyzed reactions to enhance yield .
- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) to isolate the target compound .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
Q. What analytical techniques validate the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl at C5 of oxazole) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~365–440 Da range for related analogs) .
Q. What initial structure-activity relationship (SAR) hypotheses can be formulated for this compound?
- Methodological Answer :
- Core Modifications : Compare inhibitory activity of fluorophenyl-oxazole analogs against acetylcholinesterase (AChE); e.g., [5-(2-fluorophenyl)-1,2-oxazol-3-yl] derivatives show IC values ~21–51 µM .
- Substituent Effects : Test methylphenoxy vs. methoxyphenoxy groups to evaluate steric/electronic impacts on target binding .
Advanced Research Questions
Q. How to design enzymatic assays to evaluate this compound’s inhibitory activity against AChE or related targets?
- Methodological Answer :
- Assay Protocol : Use Ellman’s method with acetylthiocholine as a substrate and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure thiocholine release .
- Controls : Include donepezil (reference AChE inhibitor) and vehicle controls (DMSO <0.1%) .
- Validation : IC calculation via nonlinear regression (e.g., GraphPad Prism) with triplicate replicates .
Q. What computational strategies predict binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic triad (Ser200, His440, Glu327) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of fluorophenyl-oxazole in the active site .
- Crystallography : Refine X-ray structures using SHELXL for high-resolution (<1.5 Å) electron density maps .
Q. How to address low yield in the final esterification step during synthesis?
- Methodological Answer :
- Reagent Ratios : Optimize molar ratios of oxazole-alcohol to phenoxy-acetyl chloride (e.g., 1:1.2) .
- Temperature Control : Conduct reactions at 0–5°C to minimize side-product formation .
- Workup : Acid-base extraction (e.g., 1M HCl and NaHCO) to remove unreacted reagents .
Q. What metabolic pathways are hypothesized for this compound, and how are they characterized?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydrolysis to carboxylic acid derivatives) .
- LC-MS/MS : Use Q-TOF systems (e.g., SCIEX X500R) with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) for metabolite profiling .
Q. How to resolve crystallographic challenges in determining this compound’s 3D structure?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) .
- Twinned Data : Apply SHELXD/SHELXE for structure solution in cases of pseudo-merohedral twinning .
- Refinement : Anisotropic displacement parameters (ADPs) and hydrogen bonding networks to improve R-factors (<0.05) .
Q. What strategies prioritize this compound in high-throughput screening (HTS) libraries?
- Methodological Answer :
Q. How to reconcile conflicting SAR data between this compound and its analogs?
- Methodological Answer :
- Data Mining : Compare IC values across analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding energy differences due to substituent effects .
- Orthogonal Assays : Validate activity in cell-based models (e.g., SH-SY5Y neurons for AChE inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
